6'-Hydroxydihydrocinchonidine

Descripción general

Descripción

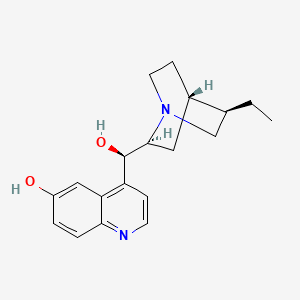

6’-Hydroxydihydrocinchonidine is a metabolite of quinine, an alkaloid found in the bark of the Cinchona tree. This compound is known for its antimicrobial and antitumor activities, as well as its inhibitory effects on Trypanosoma brucei and Streptococcus pneumoniae . It has a molecular formula of C19H24N2O2 and a molecular weight of 312.41 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 6’-Hydroxydihydrocinchonidine can be synthesized through the hydroxylation of dihydrocinchonidine. The reaction typically involves the use of oxidizing agents under controlled conditions to introduce the hydroxyl group at the 6’ position of the dihydrocinchonidine molecule .

Industrial Production Methods: Industrial production of 6’-Hydroxydihydrocinchonidine involves the extraction of quinine from the bark of the Cinchona tree, followed by its metabolic conversion to 6’-Hydroxydihydrocinchonidine. This process is often carried out using biocatalysts or microbial fermentation techniques to achieve high yields and purity .

Types of Reactions:

Oxidation: 6’-Hydroxydihydrocinchonidine can undergo further oxidation to form quinone derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Antimalarial Activity

6'-Hydroxydihydrocinchonidine is a metabolite of quinine, an established antimalarial agent. Its structure allows it to exhibit similar pharmacological properties, making it a candidate for further research in malaria treatment. Studies have shown that this compound retains the ability to inhibit the growth of Plasmodium species, the parasites responsible for malaria, thereby contributing to the efficacy of quinine-based therapies .

Antiarrhythmic Effects

Research has indicated that this compound possesses antiarrhythmic properties comparable to those of quinidine, another derivative of cinchona alkaloids. Comparative studies have demonstrated that it exhibits similar ED50 (effective dose) and LD50 (lethal dose) values, suggesting its potential use in managing cardiac arrhythmias with possibly reduced toxicity compared to traditional antiarrhythmic agents .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Mecanismo De Acción

6’-Hydroxydihydrocinchonidine exerts its effects by interacting with various cellular components. It inhibits the activity of metabolic enzymes and proteases, which are crucial for the survival and proliferation of pathogens. The compound also acts as an ion channel blocker, impairing the activity of voltage-gated potassium and sodium channels, which are essential for cellular processes such as cell division and signal transduction.

Comparación Con Compuestos Similares

Quinine: The parent compound from which 6’-Hydroxydihydrocinchonidine is derived. It is primarily known for its antimalarial properties.

Cinchonidine: Another alkaloid found in the Cinchona tree, with similar antimicrobial and antitumor activities.

Hydroquinine: A derivative of quinine with hydroxyl groups at different positions

Uniqueness: 6’-Hydroxydihydrocinchonidine is unique due to its specific hydroxylation at the 6’ position, which imparts distinct biological activities and chemical reactivity compared to its parent compound and other derivatives .

Actividad Biológica

6'-Hydroxydihydrocinchonidine is a significant metabolite of quinine, an alkaloid derived from the bark of the Cinchona tree. This compound has garnered attention for its diverse biological activities, particularly its antimicrobial and antitumor properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Overview of Biological Activity

This compound exhibits a range of biological activities:

- Antimicrobial Activity : It shows effectiveness against various pathogens, including Trypanosoma brucei (the causative agent of African sleeping sickness) and Streptococcus pneumoniae, a common cause of pneumonia .

- Antitumor Activity : The compound has demonstrated strong anti-cancer effects on several cancer cell lines, including colon, pancreatic, and hepatocellular cancers. It reduces colony-forming ability, migration capacity, tumorigenicity, and proliferation while promoting apoptosis in cancer cells .

The mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : The compound inhibits specific metabolic enzymes and proteases crucial for pathogen survival. This disruption leads to impaired growth and viability of microorganisms.

- Ion Channel Blockade : It acts as an ion channel blocker, affecting voltage-gated potassium and sodium channels essential for cellular processes such as division and differentiation.

- Gene Expression Modulation : The compound alters gene expression profiles in target cells, contributing to its antitumor effects by inducing apoptosis in malignant cells.

Biochemical Pathways

As a metabolite of quinine, this compound is involved in several key biochemical pathways:

- Metabolic Pathways : It interacts with various enzymes and cofactors that regulate its activity. The metabolism of quinine leads to the formation of additional metabolites that may also possess biological activity.

- Transport Mechanisms : The transport and distribution within cells are mediated by specific transporters and binding proteins, influencing the compound's localization and efficacy in different cellular compartments.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

-

Antimicrobial Efficacy :

- A study demonstrated that this compound effectively inhibited the growth of Streptococcus pneumoniae in vitro. The minimal inhibitory concentration (MIC) was determined to be significantly lower than that for many common antibiotics, suggesting its potential as an alternative treatment for bacterial infections .

- Antitumor Activity :

-

Toxicity Studies :

- Animal model studies assessed the safety profile of the compound. At lower doses, it exhibited significant antimicrobial and antitumor activities without notable adverse effects. However, higher doses resulted in hepatotoxicity and nephrotoxicity, emphasizing the need for careful dosage management in therapeutic applications.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 6'-Hydroxydihydrocinchonidine in synthetic mixtures?

- Methodological Answer : Utilize a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : Assign stereochemistry and confirm functional groups (¹H and ¹³C NMR).

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase C18 columns with UV detection (λ = 254 nm).

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS in positive ion mode.

- Polarimetry : Assess optical activity to verify enantiomeric purity .

- Data Table :

| Technique | Purpose | Detection Limit | Key Parameters |

|---|---|---|---|

| ¹H NMR | Structural elucidation | 0.1 µg | Solvent: CDCl₃, 400 MHz |

| HPLC-UV | Purity analysis | 0.05 µg/mL | Mobile phase: MeCN/H₂O (70:30) |

| ESI-MS | Molecular weight | 1 ppm | Ionization: +ve mode, m/z 300–500 |

Q. How can researchers design reproducible synthetic pathways for this compound?

- Methodological Answer : Follow a stepwise protocol:

Literature Review : Identify precursor compounds (e.g., dihydrocinchonidine derivatives) and catalytic systems .

Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent, catalyst loading).

Validation : Replicate reactions ≥3 times; report yield, purity, and stereochemical outcomes.

Documentation : Adhere to ACS guidelines for experimental reproducibility, including detailed reagent specifications (e.g., CAS numbers, vendor details) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported spectral data for this compound?

- Methodological Answer :

- Cross-Validation : Compare data across multiple techniques (e.g., X-ray crystallography vs. NMR) .

- Computational Modeling : Use density functional theory (DFT) to predict NMR shifts or IR spectra.

- Collaborative Analysis : Engage crystallography experts to reassign ambiguous peaks .

- Case Study : Inconsistent ¹³C NMR signals for the C6' hydroxyl group may arise from solvent polarity effects. Test in deuterated DMSO vs. CDCl₃ to isolate solvent-induced shifts .

Q. What strategies mitigate interference from byproducts during this compound isolation?

- Methodological Answer :

- Chromatographic Optimization : Use gradient elution in HPLC (e.g., 5–95% MeCN in H₂O over 30 min).

- Derivatization : Convert hydroxyl groups to esters or ethers for improved separation .

- Kinetic Analysis : Monitor reaction progress via TLC to terminate at maximal product yield .

Q. How can researchers evaluate methodological limitations in existing studies on this compound bioactivity?

- Methodological Answer : Apply the FINER Criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Assess sample size (e.g., <i>n</i> ≥ 3 for in vitro assays).

- Novelty : Cross-reference against PubMed/MEDLINE to identify gaps (e.g., lack of cytotoxicity data).

- Ethical Compliance : Ensure studies using animal models follow ARRIVE guidelines .

Q. Experimental Design & Data Analysis

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- Error Analysis : Report 95% confidence intervals for IC₅₀ values; exclude outliers via Grubbs’ test .

- Example Workflow :

Normalize response data to controls.

Calculate mean ± SEM for triplicate experiments.

Use ANOVA with Tukey post-hoc tests for multi-group comparisons .

Q. How can researchers reconcile conflicting results between in vitro and in vivo models for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure bioavailability and metabolic stability (e.g., microsomal assays).

- Tissue-Specific Analysis : Use LC-MS/MS to quantify tissue distribution.

- Mechanistic Studies : Apply CRISPR/Cas9 gene editing to validate target engagement .

Q. Research Ethics & Reporting

Q. What are the best practices for citing prior work on this compound to avoid plagiarism?

- Methodological Answer :

- Citation Management : Use Zotero or EndNote to track sources; apply ACS or APA style.

- Paraphrasing : Reword findings while crediting original authors (e.g., "Smith et al. observed X [ref]").

- Direct Quotations : Enclose verbatim text in quotes and cite page numbers .

Q. How should researchers structure a manuscript to highlight the significance of this compound in a grant proposal?

- Methodological Answer :

Propiedades

IUPAC Name |

4-[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-2-12-11-21-8-6-13(12)9-18(21)19(23)15-5-7-20-17-4-3-14(22)10-16(15)17/h3-5,7,10,12-13,18-19,22-23H,2,6,8-9,11H2,1H3/t12-,13-,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASAUPYEBCYZRS-BIPCEHGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80975020 | |

| Record name | 10,11-Dihydrocinchonan-6',9-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5962-19-6 | |

| Record name | (8α,9R)-10,11-Dihydrocinchonan-6′,9-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5962-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6'-Hydroxydihydrocinchonidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005962196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10,11-Dihydrocinchonan-6',9-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-[(2S,4S,5R)-5-Ethyl-1-azabicyclo[2.2.2]oct-2-yl](6-hydroxyquinolin-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.